molecular formula C9H9BrO4 B1272642 4-Bromo-3,5-dimethoxybenzoic acid CAS No. 56518-42-4

4-Bromo-3,5-dimethoxybenzoic acid

Cat. No. B1272642
Key on ui cas rn: 56518-42-4
M. Wt: 261.07 g/mol
InChI Key: JNFZULSIYYVRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530504B2

Procedure details

To a mixture of 4-bromo-3,5-dimethoxybenzoic acid (15 g, 57.6 mmol) and THF (200 mL), were added triethylamine (9.63 mL, 69.0 mmol) and ethyl chloroformate (5.79 mL, 60.6 mmol) while stirring on ice, and the mixture was stirred on ice for 20 minutes. To the mixture, 28% aqueous ammonia was added and stirred at room temperature for two hours, followed by addition of ethyl acetate. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The obtained residue (solid) was washed with diethyl ether, collected by filtration to obtain the title compound (11.8 g, 45.4 mmol).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step Two
Quantity
5.79 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[O:13][CH3:14].C([N:17](CC)CC)C.ClC(OCC)=O.N>C(OCC)(=O)C.C1COCC1>[Br:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6]([NH2:17])=[O:7])=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.79 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred on ice for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After thoroughly shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
WASH
Type
WASH
Details
The obtained residue (solid) was washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)N)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.4 mmol
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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